3-Ethyl-1,3-thiazolidine-2,4-dione

Description

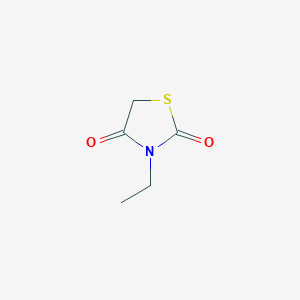

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQROFBYABVNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308181 | |

| Record name | 3-Ethyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-77-2 | |

| Record name | 3-Ethyl-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37868-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of 3-substituted-1,3-thiazolidine-2,4-diones, aligning with the principles of green chemistry by minimizing waste and reducing environmental impact. Research has explored various techniques to eliminate the need for traditional organic solvents, which are often hazardous and contribute to pollution.

One notable and highly efficient approach involves the direct N-alkylation of 1,3-thiazolidine-2,4-dione under solvent-free or solvent-minimized conditions. Traditional methods for N-alkylation typically require a two-step process involving the formation of a salt with a strong base followed by reaction with an alkyl halide, often resulting in low yields, long reaction times, and the use of high temperatures.

A more recent, one-step methodology utilizes a small amount of an organic base, such as triethylamine (B128534), which can also serve as the reaction medium, thereby obviating the need for an additional solvent. This method has been shown to be fast, convenient, and highly selective for the N-alkylated product, affording high yields at room temperature. The proposed mechanism for this reaction involves the deprotonation of the imidic N-H of the thiazolidine-2,4-dione by triethylamine, which generates a nucleophilic anion. This anion then attacks the alkyl halide in an SN2 pathway to yield the final N-substituted product. arkat-usa.org

This approach has been successfully applied to the synthesis of various N-alkylated thiazolidine-2,4-diones. While specific data for the ethyl derivative under these exact conditions is not extensively published, the methodology has proven effective for a range of alkyl bromides, as detailed in the table below. The reaction is typically carried out by stirring a mixture of 1,3-thiazolidine-2,4-dione and triethylamine, to which the corresponding alkyl bromide is added. The process is efficient, with reaction times as short as two hours. arkat-usa.org

| Reactant 1 | Reactant 2 | Base/Medium | Temperature | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,3-Thiazolidine-2,4-dione | Ethyl bromide | Triethylamine | Room Temperature | 2h | 3-Ethyl-1,3-thiazolidine-2,4-dione | Not Reported | arkat-usa.org |

| 1,3-Thiazolidine-2,4-dione | n-Butyl bromide | Triethylamine | Room Temperature | 2h | 3-n-Butylthiazolidine-2,4-dione | 99 | arkat-usa.org |

| 1,3-Thiazolidine-2,4-dione | n-Pentyl bromide | Triethylamine | Room Temperature | 2h | 3-n-Pentylthiazolidine-2,4-dione | 98 | arkat-usa.org |

| 1,3-Thiazolidine-2,4-dione | n-Hexyl bromide | Triethylamine | Room Temperature | 2h | 3-n-Hexylthiazolidine-2,4-dione | 97 | arkat-usa.org |

Further research into solvent-free methodologies includes the use of microwave irradiation, often in conjunction with solid supports. While much of the work in this area has focused on the Knoevenagel condensation at the C-5 position of the thiazolidine-2,4-dione ring, the principles could potentially be adapted for N-alkylation reactions. researchgate.net These solid-phase, solvent-free microwave-assisted methods offer the advantages of rapid reaction times, high yields, and environmentally benign conditions. researchgate.net

The exploration of such solvent-free and solvent-minimized synthetic routes is crucial for the sustainable production of this compound and its derivatives, making their synthesis more economical and environmentally friendly.

Reaction Mechanisms and Mechanistic Studies

Proposed Reaction Mechanisms for Thiazolidine-2,4-dione Core Formation

The fundamental structure of 3-Ethyl-1,3-thiazolidine-2,4-dione is the thiazolidine-2,4-dione ring. The most common and established method for constructing this heterocyclic core is through the condensation reaction of a thiourea (B124793) derivative with a chloroacetic acid derivative. nih.govsemanticscholar.org

The generally accepted mechanism for the formation of the thiazolidine-2,4-dione core begins with the reaction of thiourea and chloroacetic acid under acidic conditions, typically with reflux in concentrated hydrochloric acid and water. nih.govsemanticscholar.orgnih.gov The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetic acid, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the carboxylic acid group. Subsequent dehydration then yields the stable five-membered thiazolidine-2,4-dione ring.

An alternative, though less common, approach involves the reaction of an oxazolidinethione with bromoacetyl bromide, which proceeds via an intramolecular nucleophilic substitution to form the N-substituted thiazolidine-2,4-dione. researchgate.net

Mechanistic Insights into Derivatization Reactions

The thiazolidine-2,4-dione ring, once formed, offers several sites for further chemical modification, primarily at the nitrogen atom (N-3) and the active methylene (B1212753) group (C-5). For this compound, the N-3 position is already occupied by an ethyl group. Therefore, derivatization primarily occurs at the C-5 position.

Nucleophilic Substitution Processes

Nucleophilic substitution reactions are pivotal for introducing a wide array of functional groups onto the thiazolidine-2,4-dione scaffold. These reactions often proceed via the formation of a potassium salt of the TZD, which enhances the nucleophilicity of the nitrogen atom for subsequent alkylation or acylation. mdpi.comnih.gov

For instance, the synthesis of N-substituted TZD derivatives can be achieved by reacting the potassium salt of thiazolidine-2,4-dione with an appropriate alkyl or acyl halide. mdpi.comnih.gov In the context of this compound, this type of reaction would have been employed to introduce the ethyl group at the N-3 position. The reaction of the TZD potassium salt with an electrophile like ethyl iodide or ethyl bromide would proceed via a classic SN2 mechanism.

Further nucleophilic substitution can occur at the C-5 position after it has been functionalized. For example, if a halogen is introduced at the C-5 position, it can be displaced by various nucleophiles to introduce further diversity into the molecule. nih.gov

Condensation Reaction Mechanisms

The active methylene group at the C-5 position of the thiazolidine-2,4-dione ring is a key site for condensation reactions, most notably the Knoevenagel condensation. frontiersin.orgresearchgate.netnih.govwikipedia.orgrsc.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with the active methylene group, typically in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine, to form an α,β-unsaturated product. nih.govwikipedia.org

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene group at C-5 by the base, generating a carbanion. nih.govorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final 5-arylidene or 5-alkylidene derivative. nih.govorganic-chemistry.org

The choice of solvent and catalyst can significantly influence the reaction outcome. For instance, deep eutectic solvents (DES) have been employed as both solvent and catalyst, where the deprotonated thiazolidinedione adds to the carbonyl carbon of the aldehyde, followed by proton transfer from the DES and dehydration. frontiersin.orgnih.gov

The reactivity of the aldehyde or ketone in the Knoevenagel condensation is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative, for example, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Examples of Knoevenagel Condensation Reactions with Thiazolidine-2,4-diones

| Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |

| Substituted benzaldehydes | Piperidine | Ethanol (B145695) | 5-Arylidene-thiazolidine-2,4-diones | nih.gov |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione | frontiersin.orgwikipedia.org |

| 4-Hydroxybenzaldehyde | Not specified | Not specified | 4-Hydroxybenzylidenethiazolidine-2,4-dione | nih.gov |

| Various aldehydes | Deep Eutectic Solvent (Choline chloride: N-methylurea) | Deep Eutectic Solvent | 5-Substituted-thiazolidine-2,4-diones | frontiersin.orgnih.gov |

Solvolysis Kinetics and Mechanisms of 3-Substituted Thiazolidine-2,4-diones

The stability of the thiazolidine-2,4-dione ring is a critical factor, and its susceptibility to solvolysis (hydrolysis or alcoholysis) provides insights into its reactivity and potential degradation pathways. Studies on the solvolysis of 3-substituted thiazolidine-2,4-diones, such as 3-methyl-1,3-thiazolidine-2,4-dione, offer a valuable model for understanding the behavior of this compound.

The hydrolysis of 3-methyl-1,3-thiazolidine-2,4-dione in aqueous buffers and dilute sodium hydroxide (B78521) solutions has been shown to proceed through two base-catalyzed steps with different rates. researchgate.net The initial step involves the rapid ring opening of the dione (B5365651). researchgate.net In alkaline conditions, the dione undergoes rapid ring opening, and its presence in the reaction mixture is transient. researchgate.net

In contrast, the methanolysis of 3-methyl-1,3-thiazolidine-2,4-dione in sodium methoxide (B1231860) solutions follows a one-step mechanism. researchgate.net The reaction is kinetically a single step, yielding the methyl thioglycolate anion as the final product. researchgate.net The rate-limiting step in this process is the decomposition of the anion CH₃NCOSCH₂COOCH₃. researchgate.net The reaction is pseudomonomolecular, and at lower methoxide concentrations, the rate constant increases linearly with the methoxide concentration. researchgate.net

Table 2: Solvolysis of 3-Methyl-1,3-thiazolidine-2,4-dione

| Solvent System | Mechanism | Key Intermediates/Products | Rate Determining Step | Reference |

| Aqueous NaOH | Two-step, base-catalyzed | Thioglycolic acid dianion | Not explicitly stated | researchgate.net |

| Sodium Methoxide | One-step | Methyl thioglycolate anion | Decomposition of CH₃NCOSCH₂COOCH₃ anion | researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been a primary tool for investigating the quantum chemical properties of thiazolidine-2,4-dione derivatives. These calculations offer a detailed picture of the molecule's electronic structure and reactivity.

The geometry of thiazolidine-2,4-dione and its derivatives has been optimized using various computational methods to determine the most stable conformation. ekb.eg For the parent compound, thiazolidine-2,4-dione, and its substituted derivatives, the conformation with the least energy is considered the most stable. ekb.eg In a study of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, the dihedral angle of C12-C11-C9-H10 was found to be 0°, indicating a planar relationship between these atoms. biointerfaceresearch.com Such data is crucial for understanding how the molecule will interact with biological targets.

The electronic properties of 3-Ethyl-1,3-thiazolidine-2,4-dione have been explored through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. nih.gov For 3-ethyl-thiazolidine-2,4-dione, the HOMO energy is -0.2661 atomic units (a.u.) and the LUMO energy is -0.0335 a.u., resulting in an energy gap of 0.2326 a.u. researchgate.net

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For thiazolidine-2,4-dione derivatives, the MESP shows negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms, suggesting these are likely sites for nucleophilic attack. researchgate.net

Table 1: Quantum Chemical Properties of this compound and Related Compounds

| Compound | Heat of Formation (kcal/mol) | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE a.u.) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Thiazolidine-2,4-dione | -62.8742 | -0.2720 | -0.0382 | 0.2338 | 1.4186 |

| 3-methyl-thiazolidine-2,4-dione | -57.6036 | -0.2676 | -0.0343 | 0.2333 | 1.1715 |

| 3-ethyl-thiazolidine-2,4-dione | -63.7562 | -0.2661 | -0.0335 | 0.2326 | 1.1268 |

Data sourced from Medjahed et al., 2016. researchgate.net

Conformational analysis of thiazolidine-2,4-dione derivatives is performed to identify the most stable three-dimensional structure. psu.edu The stability of different conformers is evaluated by calculating their relative energies. nih.gov For derivatives of thiazolidin-4-one, DFT calculations have been used to determine the lowest energy conformer, which is crucial for understanding its biological activity. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting how this compound and its analogs interact with biological macromolecules, such as enzymes and receptors.

Thiazolidine-2,4-diones are well-known for their interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Molecular docking studies have been used to investigate the binding modes of novel thiazolidine-2,4-dione derivatives with PPARγ. nih.gov These studies reveal key interactions with amino acid residues in the receptor's binding pocket. nih.gov

Derivatives of thiazolidine-2,4-dione have also been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govnih.govresearchgate.netplos.org Docking studies have shown that these compounds can bind to the ATP-binding site of VEGFR-2, interacting with crucial residues like Cys917. nih.gov The 5-benzylidenethiazolidine-2,4-dione motif is often responsible for these critical interactions. nih.gov

Molecular docking studies also provide predictions of binding affinity, often expressed as a docking score or binding free energy. For a series of novel thiazolidine-2,4-dione derivatives designed as PPARγ modulators, the binding free energies ranged from -5.021 to -8.558 kcal/mol. nih.gov In studies targeting VEGFR-2, derivatives of thiazolidine-2,4-dione have shown binding patterns similar to the known inhibitor sorafenib. nih.govnih.gov

Table 2: Predicted Binding Affinities of Thiazolidine-2,4-dione Derivatives

| Compound Series | Target | Binding Free Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| 3a-3o | PPARγ | -5.021 to -8.558 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for understanding how a ligand, such as a thiazolidine-2,4-dione derivative, interacts with its biological target, typically a protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key amino acid interactions, and predict the binding free energy. rsc.org

For the thiazolidine-2,4-dione class of compounds, MD simulations have been employed to assess the stability of their complexes with various protein targets, including Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.gov The primary goal of these simulations is to confirm the binding mode predicted by molecular docking and to evaluate the dynamic behavior of the complex. nih.govnih.gov For instance, studies on novel TZD derivatives targeting VEGFR-2 used MD simulations to examine the kinetic and structural features of the ligand-receptor complex, ensuring that the compound remains stably bound in the active site. nih.gov The analysis of the root mean square deviation (RMSD) during a simulation indicates the stability of the complex; stable complexes, which are desirable for potent inhibitors, typically show low RMSD fluctuations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to derive a mathematical equation that relates these descriptors to an observed activity. nih.govmdpi.com

For thiazolidine-2,4-dione derivatives, QSAR studies have been instrumental in identifying the key structural features required for various pharmacological effects, including antihyperglycemic, anticancer, and enzyme inhibitory activities. nih.govmdpi.comymerdigital.com By understanding which molecular properties drive biological activity, medicinal chemists can rationally design new, more potent compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also used to analyze the influence of steric, electrostatic, and other fields on activity. mdpi.com

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. Studies on various series of thiazolidine-2,4-dione derivatives have identified several critical descriptors.

In a QSAR study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a robust model was developed using a combination of descriptors. mdpi.com The model revealed that descriptors related to the molecule's bulk, polarizability, and electronic environment were crucial for inhibitory activity. mdpi.com The positive correlation with Molar Refractivity (MR) and the negative correlation with the volume (V) and charges on certain atoms suggest a specific requirement for the size and electronic distribution of the molecule to fit effectively into the enzyme's active site. mdpi.com

| Descriptor | Definition | Type | Correlation with PTP1B Inhibitory Activity |

| V | Molecular Volume | Steric/Topological | Negative |

| MR | Molar Refractivity | Steric/Electronic | Positive |

| qC2 | Charge on Carbon 2 | Electronic | Negative |

| qC3 | Charge on Carbon 3 | Electronic | Negative |

Table based on data from a QSAR study on PTP1B inhibitors. mdpi.com

Furthermore, other QSAR studies have highlighted the importance of different types of descriptors. For antihyperglycemic activity, thermodynamic parameters like the octanol-water partition coefficient (LogP) are significant, as they influence drug absorption. nih.gov In the context of anticancer activity, 3D-QSAR studies have indicated that the presence of electron-withdrawing groups, such as fluorine, on a substituent attached to the nitrogen at the N-3 position of the thiazolidine-2,4-dione ring is crucial for potency. ymerdigital.com This finding is directly relevant to this compound, suggesting that the electronic nature of the N-3 substituent plays a key role in modulating its biological profile.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are derived from a set of active molecules and are used in virtual screening to identify new compounds with the potential for similar biological activity.

For the versatile thiazolidine-2,4-dione scaffold, several pharmacophore models have been proposed for different biological targets.

Anticancer (VEGFR-2 Inhibitors): In the design of VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety has been identified as a key spacer group that can occupy the "gatekeeper" region of the enzyme's ATP binding site. nih.gov Its hydrogen bond acceptor atoms are considered important features for binding. nih.gov

Anticancer (General): A 3D-QSAR study on anticancer TZD derivatives identified a common pharmacophore consisting of one hydrogen bond donor site, one hydrogen bond acceptor region (both on the TZD ring), and an aromatic ring feature. ymerdigital.com

Anti-HIV (NNRTIs): A model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the TZD scaffold described a structure with the thiazolidine-2,4-dione moiety acting as a hydrophilic "body," flanked by hydrophobic aryl rings that serve as "wings" to enhance the molecule's hydrophobicity and interaction with the target. researchgate.net

These models underscore the importance of the thiazolidine-2,4-dione ring as a central scaffold that provides essential hydrogen bonding features, while substituents at the N-3 and C-5 positions can be modified to target hydrophobic pockets or other specific regions of a biological target.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 3-Ethyl-1,3-thiazolidine-2,4-dione and its derivatives. researchgate.net

Structural Elucidation of Novel Derivatives

In the structural analysis of novel derivatives of this compound, ¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis and modification of the parent molecule. helsinki.fibiointerfaceresearch.comnih.gov For instance, in the synthesis of (Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-3-ethylthiazolin-4-one, a derivative of this compound, the ¹H NMR spectrum shows characteristic signals for the ethyl group as a triplet at δ 1.22–1.26 ppm and a quartet at δ 3.76–3.80 ppm. helsinki.fi The thiazolidinone-CH2 protons appear as a singlet at δ 4.25 ppm. helsinki.fi The corresponding ¹³C NMR spectrum confirms the presence of the ethyl group with signals at δ 12.25 ppm (CH3) and δ 33.46 ppm (CH2). helsinki.fi

The chemical shifts observed in NMR spectra provide significant insights into the electronic environment of the nuclei. For example, the protons of the thiazolidine (B150603) ring and the N-ethyl group in various derivatives have been extensively documented. The methylene (B1212753) protons on the thiazolidine ring (at position 5) typically appear as a singlet, while the ethyl group protons exhibit the classic triplet-quartet pattern. helsinki.fi

Interactive Table: ¹H and ¹³C NMR Data for a this compound Derivative

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl-CH₃ | 1.22-1.26 (triplet) | 12.25 |

| Ethyl-CH₂ | 3.76-3.80 (quartet) | 33.46 |

| Thiazolidinone-CH₂ | 4.25 (singlet) | 33.30-37.93 |

| Carbonyl (C=O) | - | 166.9-171.07 |

| Thiocarbonyl (C=S) | - | 193.2 |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the thiazolidine-2,4-dione ring.

Conformational Analysis in Solution

NMR spectroscopy, particularly 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is instrumental in determining the conformation of molecules in solution. nih.gov For thiazolidine-2,4-dione derivatives, the conformation around the exocyclic double bond at the 5-position is of particular interest. Studies have shown that these compounds predominantly exist in the Z-configuration. nih.gov This is evidenced by the chemical shift of the methylidene (=CH-) proton, which appears as a deshielded singlet in the range of 7.79–8.25 ppm due to the anisotropic effect of the adjacent carbonyl group at the 4-position. nih.gov The E-isomer, if present, would show a signal at a more shielded position, around 6.2–6.3 ppm. nih.gov The thermodynamic stability of the Z-isomer is often attributed to intramolecular hydrogen bonding between the methylidene proton and the carbonyl oxygen at position 4. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. bellevuecollege.edulibretexts.orgresearchgate.netlibretexts.org For this compound and its derivatives, IR spectroscopy provides clear evidence for the characteristic structural features of the thiazolidinedione ring. researchgate.nethelsinki.fibiointerfaceresearch.comnih.gov

Identification of Functional Groups

The IR spectrum of a this compound derivative will typically display strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651) structure. researchgate.nethelsinki.fi These stretching vibrations are usually observed in the region of 1658-1722 cm⁻¹. researchgate.nethelsinki.fi For instance, in (Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-3-ethylthiazolin-4-one, the carbonyl absorption appears at 1722 cm⁻¹. helsinki.fi Other important vibrations include the C-N stretching and C-S bending, which confirm the integrity of the thiazolidine ring. biointerfaceresearch.com In derivatives where a thiocarbonyl group (C=S) is present instead of a carbonyl group at position 2, a characteristic absorption band can be observed around 1217 cm⁻¹. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1658 - 1722 researchgate.nethelsinki.fi |

| Thiocarbonyl (C=S) | Stretch | ~1217 mdpi.com |

| C-N | Stretch | ~1342 biointerfaceresearch.com |

| C-S | Bend | ~702 biointerfaceresearch.com |

| Aromatic C=C | Stretch | ~1590 mdpi.com |

| N-H (if present) | Stretch | ~3267-3492 helsinki.fibiointerfaceresearch.com |

| C-H (aliphatic) | Stretch | ~2944-3115 biointerfaceresearch.comnih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. helsinki.fibiointerfaceresearch.com

Molecular Weight and Fragmentation Pattern Analysis

Interactive Table: Mass Spectrometry Data for a Representative Thiazolidinedione Derivative

| Compound | Molecular Formula | Molecular Weight | Molecular Ion Peak (m/z) |

| (Z)-3-benzyl-2-(2-(p-tolyl)hydrazono)thiazolidin-4-one | C₁₇H₁₇N₃OS | 311.40 | 311 |

| (Z)-2-(2-(4-chlorophenyl)hydrazono)-3-methylthiazolidin-4-one | C₁₀H₁₀ClN₃OS | 255.72 | 255 |

| (Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-3-ethylthiazolin-4-one | C₁₁H₁₀N₄O₅S | 326.29 | 326 |

UV-Vis Spectroscopy in Theoretical and Experimental Contexts

The electronic absorption characteristics of this compound and its parent compound, 2,4-thiazolidinedione (B21345), have been a subject of interest in spectroscopic studies, providing insights into their electronic structure and behavior in different chemical environments. While specific, detailed experimental and theoretical studies exclusively on the UV-Vis spectrum of this compound are not extensively documented in publicly available literature, analysis of the parent compound and closely related derivatives provides a strong basis for understanding its spectroscopic properties.

The UV/Visible spectrum of the parent compound, 2,4-Thiazolidinedione, has been recorded and is available in the NIST Chemistry WebBook. nist.gov This foundational data serves as a crucial reference for understanding the electronic transitions within the thiazolidine-2,4-dione core structure.

In a study focused on the solvolysis kinetics of the closely related compound, 3-Methyl-1,3-thiazolidine-2,4-dione, UV-Vis spectroscopy was employed to monitor the reaction progress. researchgate.net The researchers followed the absorbance changes at specific wavelengths to determine the rates of hydrolysis and methanolysis. researchgate.net For instance, the methanolysis in sodium methoxide (B1231860) solution was monitored by the increase in absorbance at a specific wavelength, indicating the formation of the product, methyl thioglycolate anion. researchgate.net This application underscores the utility of UV-Vis spectroscopy in studying the reaction dynamics of N-alkylated thiazolidine-2,4-diones.

Computational studies on other derivatives, such as 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, have utilized Time-dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra. biointerfaceresearch.com These theoretical investigations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions, and understanding the influence of different substituents on the absorption maxima (λmax) and oscillator strengths. biointerfaceresearch.com Although this derivative has a different substitution pattern, the fundamental electronic transitions within the thiazolidine-2,4-dione ring system are expected to be of a similar nature.

The following tables summarize the available spectroscopic data for 2,4-thiazolidinedione and the kinetic monitoring data for 3-Methyl-1,3-thiazolidine-2,4-dione.

UV-Vis Spectroscopic Data for 2,4-Thiazolidinedione

| Compound | Solvent | λmax (nm) | Notes |

|---|---|---|---|

| 2,4-Thiazolidinedione | Not specified | Data available in NIST WebBook | Serves as a baseline for the core chromophore. nist.gov |

UV-Vis Kinetic Monitoring Data for 3-Methyl-1,3-thiazolidine-2,4-dione

| Reaction | Solvent/Reagent | Monitored Wavelength (nm) | Observation |

|---|---|---|---|

| Methanolysis | Sodium methoxide in methanol | Not explicitly stated, but absorbance increase was monitored | Followed the formation of methyl thioglycolate anion. researchgate.net |

| Hydrolysis | Aqueous buffers and NaOH solutions | Not explicitly stated | Used to study the kinetics of the two-step base-catalyzed reaction. researchgate.net |

It is important to note that the UV-Vis spectrum of this compound is expected to be very similar to that of 3-Methyl-1,3-thiazolidine-2,4-dione, with the primary electronic transitions originating from the thiazolidine-2,4-dione ring. The ethyl group at the N-3 position is not expected to significantly alter the position of the main absorption bands compared to the methyl group, as it is not a chromophore itself and its electronic effect is similar. Further dedicated experimental and theoretical studies on this compound would be beneficial for a more precise characterization of its electronic absorption properties.

Mechanistic Investigations of Biological Activity Excluding Clinical Data

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose and lipid homeostasis, and inflammation. nih.gov Thiazolidinediones (TZDs), a class of compounds to which 3-Ethyl-1,3-thiazolidine-2,4-dione belongs, are known to act as agonists for PPARγ. nih.govnih.gov Their activation of this receptor is a key mechanism for their therapeutic effects, such as improving insulin (B600854) sensitivity. nih.govwikipedia.org

The interaction between this compound and PPARγ is a critical first step in its biological action. As a member of the thiazolidinedione class, its binding to the ligand-binding domain of PPARγ is the primary mechanism of activation. nih.gov This interaction is often stabilized by hydrogen bonds and other molecular interactions. semanticscholar.org For instance, the thiazolidinedione head group is a crucial feature for binding within the receptor's active site. semanticscholar.org

Molecular docking studies have been instrumental in elucidating these interactions. For example, studies on related thiazolidinedione derivatives have shown that the carbonyl oxygen and the aniline (B41778) group of the TZD core can form hydrogen bonds with key amino acid residues in the PPARγ binding pocket, such as Arg288 and Ile326. semanticscholar.org Furthermore, hydrophobic interactions with surrounding amino acids like Gly284, Leu330, and Met348 also contribute to the stability of the ligand-receptor complex. semanticscholar.org

Table 1: Key Amino Acid Interactions in PPARγ Binding

| Interacting Amino Acid | Type of Interaction | Reference |

| Arg288 | Hydrogen Bond | semanticscholar.org |

| Ile326 | Hydrogen Bond | semanticscholar.org |

| Gly284 | Hydrophobic | semanticscholar.org |

| Leu330 | Hydrophobic | semanticscholar.org |

| Met348 | Hydrophobic | semanticscholar.org |

Upon binding of an agonist like a thiazolidinedione, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins. nih.gov This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.govgoogle.com This action modulates the transcription of genes involved in glucose and lipid metabolism. wikipedia.org

PPARγ activation can also lead to trans-repression of pro-inflammatory genes. This occurs through interference with other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov For example, activated PPARγ can physically interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of inflammatory cytokines. nih.gov

The activation of PPARγ by thiazolidinediones has profound effects on metabolic pathways. In adipose tissue, PPARγ activation promotes adipogenesis, the differentiation of preadipocytes into mature fat cells, which are more efficient at storing lipids. nih.govnih.gov This leads to an increase in the body's capacity to store fatty acids, thereby reducing circulating lipid levels.

In terms of glucose metabolism, PPARγ activation enhances insulin sensitivity in peripheral tissues like muscle and liver. wikipedia.org One of the key mechanisms is the increased expression of the glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose from the bloodstream into cells. nih.gov This results in lower blood glucose levels. Studies have shown that treatment with thiazolidinedione derivatives can significantly increase glucose uptake in cell-based assays. semanticscholar.org

Enzyme Inhibition Studies

Beyond its effects on PPARγ, this compound and related compounds have been investigated for their ability to inhibit specific enzymes, highlighting their potential in different therapeutic areas.

Mur ligases are essential enzymes in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making them attractive targets for the development of new antimicrobial agents. nih.govresearchgate.net Thiazolidine-2,4-dione derivatives have been shown to inhibit these enzymes. nih.gov Specifically, compounds containing the thiazolidinedione scaffold have been designed to target the D-glutamic acid and diphosphate (B83284) binding pockets of the MurD ligase active site in Escherichia coli. nih.gov

Research has demonstrated that certain thiazolidinedione derivatives can inhibit MurD with IC₅₀ values in the micromolar range. nih.gov For instance, specific compounds have shown IC₅₀ values as low as 10 µM. nih.gov High-resolution NMR spectroscopy has been used to confirm the specific binding mode of these inhibitors within the MurD active site. nih.gov This inhibitory action disrupts the synthesis of the bacterial cell wall, leading to an antimicrobial effect.

Table 2: Inhibitory Activity of Thiazolidinedione Derivatives against E. coli MurD Ligase

| Compound | IC₅₀ (µM) | Reference |

| (S)-9 | 10 | nih.gov |

| (R)-9 | 45 | nih.gov |

Aldose reductase (ALR-2) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Therefore, inhibitors of ALR-2 are being investigated as a therapeutic strategy to prevent these complications.

Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their inhibitory activity against human aldose reductase. nih.gov Many of these compounds have demonstrated potent inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov For example, a particularly active hybrid compound was found to inhibit ALR-2 in a non-competitive manner with an IC₅₀ of 0.16 µM. nih.gov Kinetic studies and molecular docking simulations have been employed to understand the mechanism of inhibition and the binding interactions with the enzyme. nih.gov

α-Amylase and α-Glucosidase Inhibition

Derivatives of the thiazolidine-2,4-dione (TZD) scaffold have been identified as potent inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. The inhibition of these enzymes is a validated strategy for managing postprandial hyperglycemia.

A synthesized series of TZD derivatives demonstrated significant inhibitory activity against both enzymes. In vitro biological assessments showed that most of the tested compounds were active against α-glucosidase, with IC₅₀ values ranging from 43.85 ± 1.06 to 380.10 ± 1.02 µM. nih.gov Their activity against α-amylase was also notable, with IC₅₀ values in the range of 18.19 ± 0.11 to 208.10 ± 1.80 µM. nih.gov Another study focusing on finding effective α-glucosidase inhibitors synthesized 36 different TZD derivatives, all of which showed stronger inhibitory activity (IC₅₀ values of 0.52 ± 0.06 to 9.31 ± 0.96 μM) than the positive control, acarbose (B1664774) (IC₅₀ = 654.35 ± 65.81 μM). nih.gov

Molecular docking studies have been employed to understand the binding interactions between these TZD derivatives and the active sites of α-glucosidase and α-amylase, confirming their potential as effective inhibitors. nih.gov

Table 1: Inhibitory Activity of Thiazolidine-2,4-dione Derivatives against α-Amylase and α-Glucosidase

| Enzyme | IC₅₀ Value Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| α-Amylase | 18.19 - 208.10 | Acarbose | 2.97 ± 0.004 |

Sphingosine Kinase-2 (SphK2) Inhibition

Specific analogues of the thiazolidine-2,4-dione structure have been developed as selective inhibitors of Sphingosine Kinase-2 (SphK2), an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P). S1P is involved in numerous cellular processes, including proliferation, and its inhibition is a target for anticancer agent development.

One such analogue, 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), was identified as a selective SphK2 inhibitor. nih.gov Biochemical assays confirmed its selectivity, and studies in human leukemia U937 cells showed that K145 suppresses S1P levels by inhibiting SphK2. nih.gov This inhibition has direct consequences on downstream signaling pathways.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the biosynthesis of DNA, making it a key target in cancer chemotherapy. Inhibition of TS leads to a halt in cell growth and proliferation. Hybrid molecules combining the thiazolidine-2,4-dione scaffold with 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated as TS inhibitors. rsc.org

In one study, compounds designated as 9 and 10 were found to be potent inhibitors of the TS enzyme, with IC₅₀ values of 1.67 µM and 2.21 µM, respectively. rsc.org Another investigation into new TZD hybrids identified compounds 2g and 2h as having TS inhibitory activity with IC₅₀ values of 5.1 µM and 3.2 µM, respectively. nih.gov These findings were supported by molecular docking studies, which confirmed a high binding affinity of these compounds to the enzyme. nih.govrsc.org

Table 2: Thymidylate Synthase Inhibitory Activity of TZD Hybrids

| Compound | IC₅₀ (µM) |

|---|---|

| Hybrid 9 | 1.67 |

| Hybrid 10 | 2.21 |

| Hybrid 2g | 5.1 |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a major strategy in modern cancer therapy. A number of novel thiazolidine-2,4-dione derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. semanticscholar.orgnih.gov

In vitro kinase inhibition assays have confirmed the potent activity of these compounds. For instance, a derivative identified as compound 15 demonstrated an IC₅₀ value of 0.081 μM against VEGFR-2. semanticscholar.org Another study involving TZD hybrids with 2-oxoindoline moieties identified compound 12a as a potent candidate. nih.gov The design of these molecules often involves creating hybrids that can effectively occupy key regions of the VEGFR-2 active site, such as the hinge region and the allosteric hydrophobic pocket. nih.gov

Antioxidant Activity Mechanisms

Reactive Oxygen Species (ROS) Scavenging

The thiazolidine-2,4-dione scaffold is associated with significant antioxidant properties. The primary mechanism for this activity is the scavenging of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells, proteins, and DNA through oxidative stress.

TZD derivatives are believed to function by interrupting the damaging cascade effect of ROS propagation. They achieve this by donating a proton to the reactive species, thereby neutralizing them. Studies on various 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives have demonstrated this radical scavenging ability, with many of the synthesized compounds showing more potent antioxidant activity than the standard reference, ascorbic acid.

Inhibition of Cellular Signaling Pathways

The therapeutic potential of thiazolidine-2,4-dione derivatives is often linked to their ability to modulate critical cellular signaling pathways.

The SphK2 inhibitor K145 , for example, exerts its effects by inhibiting the downstream ERK and Akt signaling pathways, both of which are crucial for cell growth and survival. nih.gov

In the context of cancer, VEGFR-2 inhibition by TZD derivatives directly impacts angiogenesis signaling. nih.gov Furthermore, investigations into the most potent of these compounds, such as compound 12a , have revealed effects on key apoptosis-related genes. This compound was shown to modulate the expression of Bcl2, Bcl-xl, and Survivin, proteins that are critical for controlling programmed cell death and are often dysregulated in cancer cells. nih.gov

ERK and Akt Signaling Cascade Inhibition

Recent research has identified derivatives of thiazolidine-2,4-dione as potent inhibitors of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.govnih.gov These two pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a common feature in many human cancers. nih.gov

One study identified 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov This compound was shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in human leukemia U937 cells. nih.gov Further investigations into a series of 3,5-disubstituted-thiazolidine-2,4-dione analogs confirmed that their anti-proliferative activity is correlated with the blockade of these two critical signaling pathways. nih.gov While the direct inhibition of ERK and Akt by this compound itself is not explicitly detailed in the reviewed literature, the extensive research on its structural analogs strongly suggests that the thiazolidine-2,4-dione scaffold is a key pharmacophore for targeting these pathways. The ethyl group at the N-3 position is a modification that can influence the compound's potency and selectivity.

Studies on other breast cancer cell lines have also highlighted the importance of these pathways. Inhibition of the PI3K/Akt pathway with specific inhibitors led to suppressed growth, while inhibition of the MEK/ERK pathway not only halted growth but also induced cell death, suggesting its critical role in cell survival. nih.gov

Raf/MEK Pathway Modulation

The Raf/MEK pathway is a central component of the MAPK/ERK signaling cascade, and its modulation by thiazolidine-2,4-dione derivatives has been a significant area of investigation. The discovery of compounds that can dually inhibit both the Raf/MEK/ERK and PI3K/Akt pathways represents a promising strategy for cancer therapy, as it can potentially overcome resistance mechanisms that arise from the activation of alternative survival pathways. nih.govnih.gov

A study focused on developing inhibitors for melanoma cells with active ERK signaling explored structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione. nih.gov This research underscores the potential of the thiazolidine-2,4-dione core in targeting the ERK pathway. nih.gov While this specific study did not focus on an N-3 ethyl substitution, it provides a framework for understanding how modifications to the thiazolidine-2,4-dione scaffold can optimize activity against the Raf/MEK pathway. Clinical trial research has also focused on evaluating the modulatory effects of Raf inhibitors on the MEK/ERK and PI3K/AKT/mTOR pathways, further emphasizing the therapeutic importance of targeting this cascade. clinicaltrials.gov

Structure-Activity Relationship (SAR) Studies Related to Biological Targets

The biological activity of thiazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence the interaction with biological targets and for the rational design of more potent and selective compounds.

Impact of Substitutions at N-3 and C-5 Positions on Biological Activity

The N-3 and C-5 positions of the thiazolidine-2,4-dione ring are key sites for chemical modification that significantly impact biological activity.

The C-5 position is also a critical determinant of biological activity, often bearing a substituted benzylidene group. The Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes is a common synthetic route to introduce diversity at this position. nih.govnih.gov SAR studies have shown that the nature of the substituent on the benzylidene ring at the C-5 position significantly influences the anticancer and antimicrobial activities. For example, the presence of electron-withdrawing groups (like -NO2, -Cl, -Br) on the aromatic ring at C-5 was found to enhance antibacterial activity against certain strains and also increase antioxidant activity. nih.gov Conversely, electron-releasing groups (like -OCH3) at the same position enhanced activity against other bacterial strains and also improved antidiabetic activity. nih.gov

The following table summarizes the impact of substitutions at the N-3 and C-5 positions on the biological activity of some thiazolidine-2,4-dione derivatives.

| Compound Series | Substitution at N-3 | Substitution at C-5 | Observed Biological Activity | Reference |

| (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione analogs | Varied (alkylamino, N-functionalized ethylamino, etc.) | 4-ethoxybenzylidene | Inhibition of ERK signaling in melanoma cells | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives | Unsubstituted | 4-alkylbenzylidene | Anticancer and antimicrobial activities | nih.gov |

| 5-(substituted benzaldehyde) thiazolidine-2,4-dione analogues | Unsubstituted | Substituted benzylidene (with electron-withdrawing or -releasing groups) | Varied antibacterial, antioxidant, and antidiabetic activities | nih.gov |

Pharmacophore Requirements for Specific Activities

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For thiazolidine-2,4-dione derivatives, several key pharmacophoric features have been identified for their anticancer activity.

A study focusing on the design of novel VEGFR-2 inhibitors hybridized the thiazolidine-2,4-dione moiety with other scaffolds. nih.gov The thiazolidine-2,4-dione core itself, with its multiple hydrogen bond acceptor atoms, was considered a key pharmacophoric element for effective binding to the target receptor. nih.gov

Research on a lead compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, identified three distinct fragments as crucial for its activity: the 4-ethoxybenzylidene group, the thiazolidine-2,4-dione core, and an ethylamine (B1201723) tail at the N-3 position. nih.gov This suggests a pharmacophore model where the thiazolidine-2,4-dione acts as a central scaffold, the C-5 substituent interacts with a specific pocket in the target protein, and the N-3 substituent contributes to binding and selectivity.

Furthermore, the development of dual inhibitors of the Raf/MEK/ERK and PI3K/Akt pathways has provided insights into the pharmacophoric requirements for multi-target activity. The identification of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor suggests that the combination of a specific alkylidene substituent at C-5 and an aminoethyl group at N-3 creates a pharmacophore capable of interacting with both signaling cascades. nih.gov

Applications As Research Tools and Precursors

Role as Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents. The thiazolidine-2,4-dione (TZD) core is widely recognized as such a privileged structure. ump.edu.plnih.govresearchgate.net This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, provides a unique three-dimensional arrangement with hydrogen bond donor and acceptor sites that facilitate interactions with a wide spectrum of biological receptors and enzymes. researchgate.net

The versatility of the TZD scaffold is largely due to the potential for chemical modification at the N-3 and C-5 positions. nih.govresearchgate.net The introduction of an ethyl group at the N-3 position to form 3-Ethyl-1,3-thiazolidine-2,4-dione is a critical modification. This substitution not only influences the molecule's lipophilicity and steric profile but also serves as a key anchor point for further synthetic elaboration. By modifying this position, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds, guiding them toward specific biological targets. The N-3 ethyl group makes the compound a valuable building block for creating libraries of derivatives aimed at discovering new drugs for a variety of diseases, including cancer, diabetes, and neurological disorders. nih.govnih.gov

Use in Biochemical and Mechanistic Studies

Derivatives built upon the 3-substituted thiazolidine-2,4-dione framework are instrumental in biochemical and mechanistic studies to probe biological pathways and identify novel drug targets. The core structure serves as a template for designing specific inhibitors, agonists, or antagonists for various proteins.

For instance, novel benzylidene-1,3-thiazolidine-2,4-diones have been identified as potent and highly selective inhibitors of PIM kinases (PIM-1, PIM-2, and PIM-3), a family of serine/threonine kinases implicated in cancer cell proliferation and survival. nih.gov In these studies, the TZD scaffold was systematically modified to understand the structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. nih.gov Similarly, researchers have discovered that by modifying the TZD nucleus, it is possible to create novel ligands for the Sigma-1 (S1R) receptor, which is involved in various neurological disorders. nih.gov One study reported that a series of 3-(2-aminoethyl)-thiazolidine-2,4-diones showed significant binding affinity for the S1R, highlighting the scaffold's utility in developing potential treatments for neuropathic pain. nih.gov

These studies underscore how the this compound scaffold and its analogues serve as powerful chemical probes to elucidate the function of specific proteins and validate them as therapeutic targets.

Table 1: Examples of Biochemical Studies Utilizing Thiazolidine-2,4-dione Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Research Finding |

|---|---|---|---|

| 5-Benzylidene-1,3-thiazolidine-2,4-diones | PIM Kinases | Oncology | Identified potent and selective inhibitors of PIM-1, PIM-2, and PIM-3, with anti-proliferative activity in cancer cell lines. nih.gov |

| 3-(2-Aminoethyl)-thiazolidine-2,4-diones | Sigma-1 Receptor (S1R) | Neuropathic Pain | Discovered a novel chemotype of S1R ligands with high binding affinity and selectivity, representing potential pain management agents. nih.gov |

| Thiazolidine-2,4-dione Hybrids | VEGFR-2 | Oncology | Synthesized derivatives that showed potent inhibitory action against VEGFR-2, a key target in angiogenesis. nih.gov |

Synthetic Utility as Intermediates for Complex Molecule Synthesis

This compound is a valuable synthetic intermediate due to the reactivity of its methylene (B1212753) group at the C-5 position. The protons on this carbon are acidic, making it susceptible to deprotonation by a base. This reactivity is exploited in one of the most common reactions involving this scaffold: the Knoevenagel condensation. researchgate.netresearchgate.net

In a typical synthetic pathway, the parent thiazolidine-2,4-dione is first N-alkylated with an ethyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate to yield this compound. chemicalbook.com This intermediate then serves as the nucleophile in a Knoevenagel condensation with a wide variety of aldehydes or ketones. The reaction results in the formation of a new carbon-carbon double bond at the C-5 position, yielding 5-substituted-benzylidene derivatives. nih.govresearchgate.net This straightforward and efficient reaction allows for the introduction of diverse chemical functionalities, leading to the synthesis of complex molecules with tailored biological activities.

The synthetic accessibility and predictable reactivity of this compound make it an ideal precursor for generating novel compound libraries for high-throughput screening and drug discovery campaigns. By employing combinatorial chemistry principles, a single intermediate like this compound can be reacted with a large collection of diverse aldehydes to rapidly produce a library of hundreds or thousands of distinct compounds. nih.govnih.govnih.gov

For example, researchers have synthesized libraries of thiazolidinedione-1,3,4-oxadiazole hybrids to screen for anti-diabetic properties. nih.gov The synthesis started with the formation of a TZD-based intermediate which was then coupled with various substituted moieties to create a library of final compounds. nih.gov This strategy of using a common core scaffold allows for a systematic exploration of the chemical space around the TZD nucleus, enabling the efficient identification of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for N-substituted thiazolidine-2,4-diones often involve the reaction of the parent thiazolidine-2,4-dione with an alkylating agent, such as a halide or sulfate (B86663), in the presence of a base like potassium carbonate. chemicalbook.com For instance, the synthesis of the analogous 3-methyl derivative has been achieved using dimethyl sulfate in acetone (B3395972) or iodomethane (B122720) in DMF. chemicalbook.com

Future research should aim to develop more efficient and environmentally friendly synthetic protocols. Key areas for improvement include:

Green Chemistry Approaches: The use of ionic liquids or solvent-free conditions has proven effective for other thiazolidine (B150603) derivatives, offering high yields and the potential for catalyst reuse. nih.gov Exploring these methods for the ethylation of the TZD core could significantly enhance the sustainability of its synthesis.

Catalytic Methods: Investigating novel catalysts, such as nano-Fe3O4@SiO2-supported ionic liquids, could lead to one-pot syntheses with high to excellent yields under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of reagents, representing a significant advancement over traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for N-Substituted Thiazolidinones

| Method | Typical Reagents | Conditions | Advantages | Potential for 3-Ethyl-TZD | Reference |

|---|---|---|---|---|---|

| Conventional Alkylation | Alkyl halide/sulfate, K₂CO₃ | Reflux in acetone or DMF | Well-established procedure | Directly applicable but could lack efficiency | chemicalbook.com |

| Green Synthesis (Ionic Liquid) | [Et₃NH][HSO₄] | Solvent-free or minimal solvent, 80°C | Environmentally friendly, catalyst reusability, high yields | High potential for an efficient, sustainable route | nih.gov |

| Nanoparticle Catalysis | MNPs@SiO₂-IL | Solvent-free | High efficiency, catalyst recyclability | Promising for developing advanced, reusable catalytic systems | nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding the interactions of TZD derivatives with biological targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov Such studies help elucidate binding modes, calculate binding free energy, and assess the stability of ligand-protein complexes. nih.gov

For 3-Ethyl-1,3-thiazolidine-2,4-dione and its potential analogs, future computational work should focus on:

Predictive ADMET Modeling: In silico tools can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Early prediction of factors like Blood-Brain Barrier (BBB) penetration, carcinogenicity, and synthetic accessibility can guide the selection of the most promising candidates for synthesis and testing. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide more accurate descriptions of electronic effects within the binding site of a target protein, leading to a better understanding of reaction mechanisms and inhibitor interactions.

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active TZD compounds, pharmacophore models can be generated to virtually screen large compound libraries, identifying new potential derivatives of this compound with diverse biological activities.

Investigation of Less Explored Biological Targets and Mechanisms

While TZDs are famously known as PPAR-γ agonists for their anti-diabetic effects, research has shown they possess a wide array of biological activities, many of which are independent of PPAR-γ. nih.govresearchgate.net Future investigations into this compound should extend beyond this well-trodden path.

Potential targets and mechanisms to explore include:

Anticancer Activity: TZD derivatives have shown promise as anticancer agents by targeting various pathways. Some analogs act as VEGFR-2 inhibitors, crucial in blocking tumor angiogenesis. researchgate.net Others have demonstrated the ability to inhibit translation initiation, a key process in cancer cell proliferation, through mechanisms that may involve the phosphorylation of eIF2alpha. researchgate.net Furthermore, certain derivatives induce G1 cell cycle arrest in cancer cells. spandidos-publications.com

Antimicrobial Effects: The TZD scaffold is a component of compounds that inhibit bacterial cytoplasmic Mur ligases, presenting a target for developing new antibiotics. nih.gov Analogs have shown activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. nih.gove3s-conferences.org

Anti-inflammatory and Analgesic Properties: The core TZD structure is associated with anti-inflammatory and analgesic effects, which warrants further investigation for the 3-ethyl derivative. nih.gov

Table 2: Potential Biological Targets for this compound Based on Analog Studies

| Biological Target/Mechanism | Observed Activity in TZD Analogs | Potential Therapeutic Area | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | Inhibition of angiogenesis | Oncology | researchgate.net |

| Translation Initiation Factors (e.g., eIF2α) | Inhibition of protein synthesis in cancer cells | Oncology | researchgate.net |

| Mur Ligases | Inhibition of bacterial cell wall synthesis | Infectious Diseases | nih.gov |

| CYP51 (Lanosterol 14α-demethylase) | Inhibition of ergosterol (B1671047) biosynthesis | Antifungal Therapy | nih.gov |

| Cell Cycle Regulation (G1 Arrest) | Antiproliferative effect on cancer cells | Oncology | spandidos-publications.com |

Exploration of Non-Pharmacological Applications

The unique chemical properties of the thiazolidine-2,4-dione ring system suggest its utility may extend beyond pharmacology. Research into related heterocyclic compounds has revealed applications in materials science. A notable study demonstrated that compounds containing two TZD rings can function as color-sensitive components in solar cells for photovoltaic devices. researchgate.net Another report mentioned the use of related imidazolidine-2,4-dione structures as fire retardants. researchgate.net Future research could investigate whether this compound or its polymers exhibit useful photophysical, electronic, or thermal properties for applications in organic electronics or advanced materials.

Design of Analogs with Improved Specificity and Potency for Research Probes

The this compound structure serves as a foundational scaffold for the design of new chemical probes. By introducing various substituents, primarily at the C5 position, analogs with fine-tuned properties can be developed. The Knoevenagel condensation of the TZD core with various aldehydes is a common and effective method for creating 5-substituted derivatives. nih.gove3s-conferences.org

Future design strategies should focus on:

Improving Target Specificity: While many TZDs show broad activity, designing analogs that selectively inhibit a single target (e.g., VEGFR-2 over PPAR-γ) is crucial for developing cleaner research tools and potential therapeutics. This can be achieved by systematically modifying the C5-substituent to optimize interactions within the desired target's binding pocket.

Enhancing Potency: Structure-activity relationship (SAR) studies on TZD analogs have shown that the nature of the C5-benzylidene ring and its substituents dramatically influences potency. researchgate.net For example, introducing specific aromatic or heterocyclic moieties can enhance anticancer or antimicrobial activity. researchgate.nete3s-conferences.org

Hybrid Molecules: Creating hybrid compounds that link the this compound core to another pharmacophore via a linker can lead to molecules with dual-action mechanisms or improved target engagement. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-1,3-thiazolidine-2,4-dione and its derivatives?

The compound is synthesized via two primary methods:

- Knoevenagel Condensation : Reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 3-ethyl-substituted aldehydes) in ethanol using piperidine as a catalyst. This yields 5-arylidene derivatives, which can undergo further N-substitution .

- N-Substitution : Thiazolidine-2,4-dione reacts with alkylating agents (e.g., 2-chloro-N-(phenyl)acetamide) in dimethylformamide (DMF) with sodium bicarbonate as a base. This method achieves ~80% yield for N-ethyl derivatives .

Key Optimization Parameters :

Q. How is structural purity confirmed during synthesis?

Researchers use:

- TLC : Monitor reaction progress using hexane:ethyl acetate (7:3) as the mobile phase .

- Melting Point (MP) Analysis : Compare observed MP with literature values (e.g., MP 189–190°C for N-substituted derivatives) .

- Spectroscopy :

- IR : Absence of –NH peaks (indicating successful N-substitution) .

- ¹H NMR : Benzylidene proton signals at δ 7.9–8.0 confirm Knoevenagel condensation .

Q. What biological activities are commonly evaluated for this compound?

- Antioxidant Activity : Assessed via DPPH radical scavenging assays. Derivatives with coumarin units show enhanced activity due to styryl carbonyl moieties .

- Antidiabetic Potential : PPAR-γ agonism is tested using in vitro receptor-binding assays and in vivo glucose tolerance models .

- Antimicrobial Screening : Evaluated against bacterial/fungal strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can computational modeling optimize this compound derivatives for PPAR-γ binding?

- Molecular Docking : Use tools like AutoDock to predict binding affinities. Substituents at the 5-arylidene position enhance hydrophobic interactions with PPAR-γ’s ligand-binding domain .

- MD Simulations : Validate docking results by simulating ligand-receptor dynamics over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP <5 for oral bioavailability) .

Q. How to resolve contradictions in biological activity data across studies?

- Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on arylidene enhance antioxidant activity but reduce PPAR-γ binding) .

- Assay Conditions : Normalize data for variables like DPPH concentration (50–100 µM) or bacterial inoculum size (1×10⁶ CFU/mL) .

- In Silico Validation : Cross-reference experimental IC₅₀ values with computational predictions to identify outliers .

Q. What strategies enhance the compound’s metabolic stability?

- Cyclopropyl Substituents : Reduce oxidative metabolism by cytochrome P450 enzymes .

- PEGylation : Improve solubility and half-life via polyethylene glycol (PEG) conjugation at the N3 position .

- Prodrug Design : Mask polar groups (e.g., esterification of –OH) to enhance membrane permeability .

Q. What safety protocols are critical during synthesis?

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and NIOSH-approved respirators for aerosol protection .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.